Functional Group Reversal: BN-Series (Benzopyran-Acrylic Acid Amides) vs. BA-Series (Benzopyran-Amine Cinnamamides) in Primary Neuron OGD Neuroprotection
The target compound serves as the carboxylic acid building block for the BN series of benzopyran-acrylamides. In an oxygen-glucose deprivation (OGD) model using primary rat cortical neurons, the BN series built from this acid consistently outperformed the BA series derived from 2,2-dimethyl-2H-chromen-6-amine plus exogenous cinnamic acids. The most potent BN derivative, BN-07, restored neuron survival to 98% at 1 μM, compared to only 53% for the corresponding BA-07 at the same concentration, representing an 85% relative improvement [1]. Edaravone, the clinical anti-ischemic stroke drug used as a positive control, achieved only 56% survival at 100 μM [1].
| Evidence Dimension | Neuron survival rate after OGD (12 h) at 1 μM compound concentration |
|---|---|
| Target Compound Data | BN-07 (amide of target compound): 0.98 ± 0.029 (98% survival); Model (OGD only): 0.41 ± 0.014 (41%) |
| Comparator Or Baseline | BA-07 (functional group reversal, 2,2-dimethyl-2H-chromen-6-amine + cinnamic acid): 0.53 ± 0.028 (53% survival); Edaravone (100 µM): 0.56 ± 0.015 (56%) |
| Quantified Difference | BN-07 achieves 98% survival vs. 53% for BA-07 at equimolar 1 µM dose (85% relative improvement); BN-07 at 1 µM is 75% more efficacious than edaravone at 100 µM |
| Conditions | Primary cortical neurons from newborn SD rats; OGD 12 h; MTT assay; n ≥ 3; data expressed as mean ± SE; p < 0.001 vs. model |
Why This Matters
For procurement, this demonstrates that the benzopyran-6-acrylic acid scaffold is structurally essential—reversing the amide bond orientation abolishes neuroprotective activity, making generic substitution with 6-amino-benzopyran or simple cinnamic acid building blocks non-viable.
- [1] Du F, Zhou Q, Fu X, Shi Y, Chen Y, Fang W, Yang J, Chen G. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances. 2019;9:2498-2508. Table 2 (BA series) and Table 3 (BN series). DOI: 10.1039/c8ra10424g. View Source
